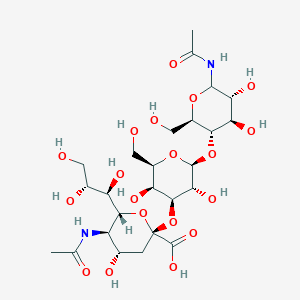

3-Sialyl-N-acetyllactosamine

Descripción general

Descripción

LY3177833 es un potente inhibidor de la proteína quinasa relacionada con el ciclo celular 7 (CDC7) y del complejo de mantenimiento de minicromosomas 2 fosforilado (pMCM2). CDC7 es una quinasa de serina/treonina que juega un papel crucial en la iniciación de la replicación del ADN. LY3177833 ha mostrado una actividad antitumoral significativa en varias líneas celulares cancerosas y modelos animales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LY3177833 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central mediante reacciones de ciclización, seguida de modificaciones de grupos funcionales para introducir los sustituyentes deseados. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de LY3177833 sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores automatizados, procesos de flujo continuo y estrictas medidas de control de calidad para garantizar la coherencia y la escalabilidad. El producto final se purifica utilizando técnicas como cristalización, cromatografía y recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

LY3177833 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: LY3177833 se puede reducir para formar análogos reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución para introducir diferentes grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de LY3177833, que se estudian por su actividad biológica y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Biomedical Research Applications

1. Anti-Angiogenesis

3-Sialyl-N-acetyllactosamine has been shown to inhibit angiogenesis, the process through which new blood vessels form from existing ones. A study demonstrated that 3-SL suppresses the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), leading to decreased activation of downstream signaling pathways such as ERK, Akt, and p38 in human umbilical vein endothelial cells (HUVECs) stimulated by VEGF. This inhibition resulted in reduced proliferation, migration, and tube formation of endothelial cells, indicating a potential application in cancer therapy by limiting tumor growth through anti-angiogenic mechanisms .

2. Interaction with Siglec Proteins

3-SL interacts with sialic acid-binding immunoglobulin-like lectins (siglecs), which are important for cell-cell interactions and immune responses. This interaction may play a role in modulating immune responses during infections or inflammatory processes. For instance, streptococcal siglec-like adhesins have been shown to recognize sialylated glycans such as 3-SL, suggesting its involvement in bacterial adherence and pathogenesis .

3. Glycan-Protein Interactions

The ability of 3-SL to bind specific proteins makes it valuable for studying glycan-protein interactions. Research has utilized biotinylated derivatives of sialylated oligosaccharides for analyzing their interactions with various glycan-binding proteins, which could lead to insights into cell signaling and immune modulation .

Therapeutic Applications

1. Cancer Treatment

Given its anti-angiogenic properties, 3-SL holds promise as a therapeutic agent in cancer treatment. In vivo studies have shown that administration of 3-SL significantly reduces tumor growth in models of Lewis lung carcinoma and CT26 colon cancer by inhibiting angiogenesis . This suggests that 3-SL could be developed into a novel anti-cancer drug.

2. Immunomodulation

The interaction of 3-SL with siglecs can influence immune cell activity, potentially leading to applications in immunotherapy. By modulating the immune response through targeted delivery of 3-SL or its derivatives, it may be possible to enhance the efficacy of vaccines or treat autoimmune diseases .

Food Science Applications

1. Functional Food Ingredients

In food science, 3-SL is being explored as a functional ingredient due to its prebiotic effects and potential health benefits. Its presence in human milk oligosaccharides (HMOs) suggests that it may support gut health and immune function in infants. Research is ongoing into the incorporation of sialylated oligosaccharides like 3-SL into infant formulas to mimic the protective effects found in breast milk .

Summary Table of Applications

Mecanismo De Acción

LY3177833 ejerce sus efectos inhibiendo CDC7, que es esencial para la iniciación de la replicación del ADN. Al bloquear la actividad de CDC7, LY3177833 evita la fosforilación de pMCM2, lo que lleva al arresto del ciclo celular y la inducción de senescencia en las células cancerosas. Este mecanismo es particularmente eficaz en células cancerosas mutantes TP53, donde LY3177833 induce un fenotipo senescente y deteriora la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares

TAK-931: Otro inhibidor de CDC7 con actividad antitumoral similar.

SRA141: Un inhibidor de CDC7 con una estructura química diferente pero efectos biológicos similares.

Singularidad de LY3177833

LY3177833 es único debido a su alta potencia y selectividad para CDC7, con un valor de IC50 de 3,3 nanomolar. También exhibe una actividad antitumoral significativa en varios modelos de cáncer, lo que lo convierte en un candidato prometedor para su desarrollo adicional como agente anticancerígeno .

Actividad Biológica

3-Sialyl-N-acetyllactosamine (3SL) is a sialylated oligosaccharide that has garnered attention due to its significant biological activities, particularly in the context of cell signaling, angiogenesis, and neuronal development. This article delves into the biological activities of 3SL, supported by various studies and findings.

Structure and Properties

This compound is characterized by the presence of a sialic acid residue linked to N-acetyllactosamine. The sialic acid moiety is crucial for its interaction with various receptors and biological pathways.

1. Anti-Angiogenic Properties

One of the prominent biological activities of 3SL is its role in inhibiting angiogenesis, which is the formation of new blood vessels. A study demonstrated that 3SL effectively suppressed Vascular Endothelial Growth Factor (VEGF)-stimulated growth, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. The mechanism involves:

- Inhibition of VEGFR-2 Activation : 3SL directly interacts with the extracellular domain of VEGFR-2, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as ERK, Akt, and p38 .

- Reduction in Capillary Formation : Treatment with 3SL significantly decreased the formation of capillary-like structures in vitro, indicating its potential as an anti-angiogenic agent .

2. Neurite Outgrowth Modulation

Research has indicated that 3SL plays a role in neuronal development by influencing neurite outgrowth. Sialic acid residues are known to interact with myelin-associated glycoproteins (MAG), which are critical for neuronal signaling. The presence of α2,3-sialylated glycans like 3SL has been shown to promote neurite outgrowth in cultured neurons . This interaction is vital for:

- Neuronal Adhesion : Sialylated glycans enhance the adhesion properties of neurons to substrates, facilitating growth and differentiation.

- Inhibition of Neurite Growth : Removal or mutation of sialic acid binding sites can reverse MAG-mediated inhibition of neurite outgrowth, emphasizing the importance of sialylation in neural development .

3. Interaction with Galectins

3SL has been studied for its binding affinity to galectins, particularly galectin-3 (hGal-3). This interaction is significant for various cellular processes including cell adhesion and signaling:

- Binding Affinity : Isothermal titration calorimetry studies revealed that 3SL binds to hGal-3 with a dissociation constant (Kd) indicating a strong interaction compared to other analogs .

- Functional Implications : The binding of 3SL to galectins may influence cellular responses such as apoptosis and immune modulation.

Case Study 1: Angiogenesis Inhibition

A detailed study assessed the effects of 3SL on HUVECs under VEGF stimulation. The findings indicated that:

| Treatment | Effect on Cell Proliferation | Effect on Tube Formation | Effect on Migration |

|---|---|---|---|

| Control | Baseline | High | High |

| 3SL Low | Moderate inhibition | Moderate inhibition | Moderate inhibition |

| 3SL High | Significant inhibition | Significant inhibition | Significant inhibition |

The data suggest that higher concentrations of 3SL lead to more pronounced anti-angiogenic effects.

Case Study 2: Neurite Outgrowth

In another study focusing on neuronal cells, the application of 3SL resulted in enhanced neurite length compared to control groups lacking sialylation:

| Neuronal Type | Average Neurite Length (µm) | Control Group (No 3SL) |

|---|---|---|

| Cerebellar Neurons | 150 ± 10 | 80 ± 5 |

| Hippocampal Neurons | 120 ± 8 | 70 ± 4 |

These results highlight the potential therapeutic applications of sialylated compounds in neuroregenerative medicine.

Propiedades

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNVSYPDCXFGLB-KROWHOKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)NC(=O)C)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583978 | |

| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sialyl-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

102490-37-9, 81693-22-3 | |

| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Sialyl-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.